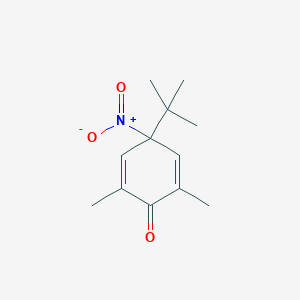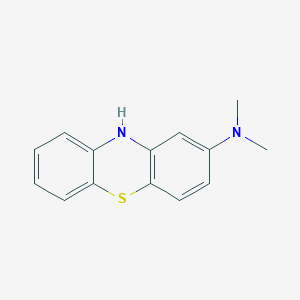
N,N-Dimethyl-10H-phenothiazin-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Dimethyl-10H-phenothiazin-2-amine: is a phenothiazine derivative known for its diverse applications in the fields of chemistry, biology, medicine, and industry. This compound is characterized by its tricyclic structure, which includes two benzene rings joined by a para-thiazine ring. It is commonly used as an antihistamine and antiemetic medication .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Dimethyl-10H-phenothiazin-2-amine typically involves the alkylation of phenothiazine with dimethylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process is designed to maximize yield and purity while minimizing the production of by-products. Advanced techniques such as continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Dimethyl-10H-phenothiazin-2-amine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are influenced by the presence of functional groups and the overall structure of the compound .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are employed to reduce the compound.
Substitution: Substitution reactions involve the replacement of functional groups with other substituents. Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N,N-Dimethyl-10H-phenothiazin-2-amine has a wide range of scientific research applications:
Chemistry: It is used as a reference standard in analytical chemistry for method development and validation.
Medicine: this compound is used as an antihistamine and antiemetic medication.
Industry: The compound is utilized in the production of pharmaceuticals and other chemical products.
Wirkmechanismus
The mechanism of action of N,N-Dimethyl-10H-phenothiazin-2-amine involves its interaction with histamine H1 receptors. By antagonizing these receptors, the compound inhibits the effects of histamine, leading to its antihistamine and antiemetic properties . The molecular targets and pathways involved in its action include the central and peripheral nervous systems .
Vergleich Mit ähnlichen Verbindungen
Promethazine: A phenothiazine derivative with similar antihistamine and antiemetic properties.
Chlorpromazine: Another phenothiazine compound used as an antipsychotic medication.
Trifluoperazine: A phenothiazine derivative used to treat schizophrenia and other mental health conditions.
Uniqueness: N,N-Dimethyl-10H-phenothiazin-2-amine is unique due to its specific molecular structure and the presence of dimethylamine groups. This structural feature contributes to its distinct pharmacological properties and makes it a valuable compound in various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
92192-93-3 |
|---|---|
Molekularformel |
C14H14N2S |
Molekulargewicht |
242.34 g/mol |
IUPAC-Name |
N,N-dimethyl-10H-phenothiazin-2-amine |
InChI |
InChI=1S/C14H14N2S/c1-16(2)10-7-8-14-12(9-10)15-11-5-3-4-6-13(11)17-14/h3-9,15H,1-2H3 |
InChI-Schlüssel |
YCFJVFNYWSEEJT-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC2=C(C=C1)SC3=CC=CC=C3N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


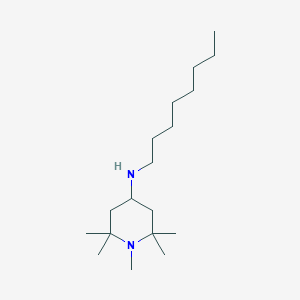
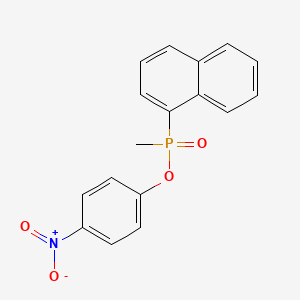
![1H-Pyrimido[1,2-a]quinoxaline, 2,3-dihydro-5-phenyl-, 6-oxide](/img/structure/B14373011.png)
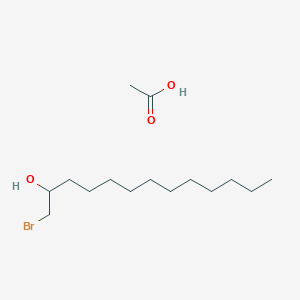

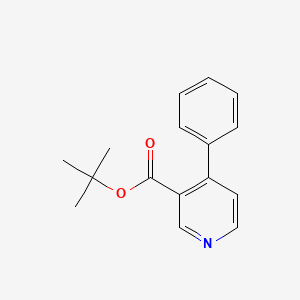
![3-Methyl-N-[3-(triethoxysilyl)propyl]benzamide](/img/structure/B14373027.png)
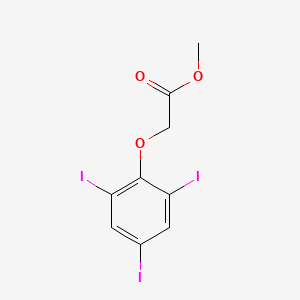
![N-[1-(4-Cyanophenyl)-3-oxo-3-(pyrrolidin-1-yl)prop-1-en-2-yl]benzamide](/img/structure/B14373032.png)
![4-[4-(Methylsulfanyl)phenyl]-1,2,5-oxadiazol-3-amine](/img/structure/B14373036.png)
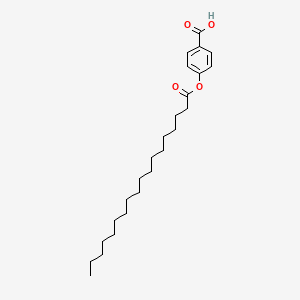
![2-[4-(4-Aminophenoxy)phenyl]-1-benzofuran-5-carbonitrile](/img/structure/B14373049.png)
